Steric Bulk Differentiation: Pivalamide vs. Acetamide and Isobutyramide Analogs
The pivalamide group (tert-butyl amide) of CAS 847387-45-5 provides substantially greater steric bulk than the acetamide (CAS 847387-40-0) or isobutyramide (CAS 847387-43-3) analogs. The calculated Charton steric parameter (ν) for the tert-butyl group is approximately 1.24, compared to 0.00 for methyl (acetamide) and approximately 0.76 for isopropyl (isobutyramide) [1]. This steric differentiation can directly impact target-binding pocket complementarity, with imidazo[1,2-a]pyrimidine-based kinase inhibitors showing that larger amide substituents can enhance selectivity for specific kinase conformations [2].
| Evidence Dimension | Steric bulk of amide substituent (Charton ν parameter) |
|---|---|
| Target Compound Data | ν ≈ 1.24 (tert-butyl / pivalamide) |
| Comparator Or Baseline | Acetamide analog (CAS 847387-40-0): ν ≈ 0.00 (methyl); Isobutyramide analog (CAS 847387-43-3): ν ≈ 0.76 (isopropyl) |
| Quantified Difference | 3.0× larger ν vs. isobutyramide; several-fold greater than acetamide |
| Conditions | Calculated steric parameters; class-level analogies from imidazo[1,2-a]pyrimidine kinase inhibitor SAR |
Why This Matters
For procurement decisions in kinase-focused screening, the steric differentiation of the pivalamide group can serve as a deliberate steric probe to explore hydrophobic pocket tolerance, a parameter not accessible with smaller amide analogs.
- [1] Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165–195. Charton steric parameter ν values for alkyl groups. View Source
- [2] Cushing, T. D. et al. Discovery of a novel series of inhibitors of human cytomegalovirus primase. Bioorg. Med. Chem. Lett. 2006, 16, 4241–4244. Demonstrates imidazo[1,2-a]pyrimidine SAR sensitivity to amide substituent steric effects. View Source
